AP-III-a4 hydrochloride
Description
Contextualizing Enolase as a Multifunctional Enzyme in Cellular Biology
Enolase, also known as phosphopyruvate hydratase, is a crucial enzyme in the glycolytic pathway, where it catalyzes the dehydration of 2-phosphoglycerate to phosphoenolpyruvate (B93156). nih.gov Discovered in 1934, it is one of the most abundantly expressed cytosolic proteins across a vast range of organisms, from archaebacteria to mammals, with its amino acid sequence being highly conserved throughout evolution. nih.gov This metalloenzyme requires a metal ion, typically magnesium (Mg2+), for its catalytic activity. nih.gov In vertebrates, enolase exists in three main isoenzymes: α-enolase found in many tissues, β-enolase predominantly in muscle tissue, and γ-enolase in neurons and neuroendocrine tissues. creative-enzymes.comresearchgate.net
Beyond its well-established role in glycolysis, enolase is now recognized as a "moonlighting" protein, exhibiting a variety of non-glycolytic functions that are critical to cellular physiology. adipogen.comnih.gov This multifunctionality is a key aspect of its importance in cellular biology. For instance, α-enolase can be found on the surface of various cells, including hematopoietic, neuronal, and endothelial cells, where it functions as a plasminogen receptor. nih.govresearchgate.net By binding to plasminogen, it helps to concentrate the proteolytic activity of plasmin on the cell surface, playing a role in processes like extracellular matrix remodeling. researchgate.net
Furthermore, a truncated form of α-enolase, known as c-myc promoter-binding protein 1 (MBP-1), is located in the nucleus and acts as a negative regulator of the c-myc proto-oncogene transcription. nih.gov Enolase has also been shown to interact with cytoskeletal proteins like F-actin and tubulin. researchgate.net Its differential expression and localization have been linked to various pathological conditions, including cancer and neurodegenerative diseases, highlighting its significance as a potential biomarker and therapeutic target. nih.gov
Significance of Small Molecule Modulators in Enolase Research
The diverse roles of enolase in both normal physiology and disease have made it an attractive target for therapeutic intervention and a subject of intense scientific scrutiny. Small molecule modulators, which are low molecular weight organic compounds, are invaluable tools in this research. nih.govmedchemexpress.com They allow for the specific and controlled inhibition or activation of enolase activity, enabling researchers to dissect its various functions.
Historically, the study of enolase function was often limited to crystallographic and enzymology techniques. nih.gov The development of small molecule inhibitors has provided a means to probe the biological consequences of enolase modulation within cellular and in vivo systems. These compounds can help to elucidate the specific contributions of enolase's glycolytic versus non-glycolytic ("moonlighting") functions in different biological contexts. nih.gov
By observing the effects of these modulators on cellular processes such as proliferation, migration, and metabolism, scientists can gain a deeper understanding of the pathways regulated by enolase. Furthermore, small molecule inhibitors of enolase have shown potential as therapeutic agents, particularly in oncology and metabolic diseases. nih.gov The ability to target enolase with small molecules opens up possibilities for developing novel drugs that can interfere with disease progression.
Historical Development and Discovery of AP-III-a4 Hydrochloride
This compound, also widely known by the name ENOblock, was identified through a small molecule screening process. nih.govacs.org This screening was designed to find cytotoxic agents that are effective against cancer cells under hypoxic (low oxygen) conditions, a state known to confer drug resistance. nih.govresearchgate.net The discovery of this compound marked a significant advancement in enolase research because it was the first non-substrate analogue inhibitor of the enzyme suitable for use in biological assays. nih.govszabo-scandic.com
Unlike substrate analogues that mimic the natural substrate of the enzyme, AP-III-a4 directly binds to enolase to inhibit its activity. medchemexpress.commedchemexpress.com This novel mechanism of action provided researchers with a unique chemical tool to investigate the multifaceted roles of enolase. szabo-scandic.com Further investigations revealed that its inhibitory action was not limited to the enzymatic activity of enolase but also affected its non-glycolytic functions. researchgate.net The development of this compound, therefore, provided a much-needed probe to clarify the role of enolase in fundamental biological processes. acs.org
Overview of Research Utility and Scope of Investigation for this compound
This compound has proven to be a versatile research compound with a broad scope of investigation. As a pan-enolase inhibitor, it has been instrumental in exploring the roles of different enolase isoforms in various cellular contexts. researchgate.netmedchemexpress.com
A primary area of its application is in cancer research . Studies have shown that AP-III-a4 can inhibit cancer cell migration and invasion and induce cell death, particularly under hypoxic conditions. medchemexpress.comtargetmol.com For instance, it has been observed to inhibit the viability of HCT116 colon cancer cells in a dose-dependent manner. medchemexpress.com Research in a zebrafish xenograft model demonstrated its ability to inhibit cancer cell metastasis. medchemexpress.com
In the field of metabolic diseases , AP-III-a4 has been investigated for its potential antidiabetic effects. medchemexpress.com Research has indicated that it can induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, in liver and kidney cells. medchemexpress.comtargetmol.com Studies in a mouse model of type 2 diabetes showed that AP-III-a4 reduced hyperglycemia and hyperlipidemia. biomol.com
Furthermore, AP-III-a4 has been used to explore the role of enolase in neuroinflammation . In a model of acute spinal cord injury, it was found to reduce levels of neuron-specific enolase (NSE) and suppress neuroinflammation. adipogen.com
It is important to note that while initial studies reported AP-III-a4 as a direct inhibitor of enolase activity with an IC50 of 0.576 µM, a subsequent study suggested an indirect mechanism of action and did not observe direct blocking of enolase activity in vitro. adipogen.combiomol.com This highlights the ongoing investigation and complexity of its precise molecular interactions.
Properties
Molecular Formula |
C31H44ClFN8O3 |
|---|---|
Molecular Weight |
631.18 |
Synonyms |
ENOblock Hcl |
Origin of Product |
United States |
Molecular Mechanism of Action of Ap Iii A4 Hydrochloride
Direct Enolase Inhibition by AP-III-a4 Hydrochloride
Initial research identified this compound as a direct inhibitor of enolase, a critical metalloenzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate (B93156). This discovery positioned the compound as a valuable tool for studying the non-glycolytic, or "moonlighting," functions of enolase, which are implicated in various cellular processes beyond metabolism.
Characterization of Binding Affinity and Inhibition Kinetics
This compound was first described as a potent, non-substrate analogue inhibitor of enolase. Biochemical assays determined its half-maximal inhibitory concentration (IC50), a measure of its potency, to be 0.576 μM. This level of potency suggests a strong interaction with the enolase enzyme. Studies have indicated that this compound directly binds to enolase to exert its inhibitory effects.
| Parameter | Value | Source(s) |
| IC50 | 0.576 μM |
Further detailed kinetic parameters such as the inhibition constant (Ki) and association/dissociation rates (kon/koff) for this compound are not extensively reported in the reviewed literature.
Controversies and Nuances in Enolase Inhibition
Despite the initial characterization of this compound as a direct enolase inhibitor, subsequent research has introduced significant controversy and nuance into its mechanism of action. The scientific community continues to debate whether the observed biological effects of the compound are a direct result of enzymatic inhibition or stem from alternative mechanisms.
The primary evidence for this compound as a direct enolase inhibitor comes from the initial study that identified the compound. This research demonstrated that "ENOblock" directly binds to the enolase enzyme, leading to a reduction in its catalytic activity. The study reported that this inhibition of enolase activity was responsible for the observed downstream effects, such as the inhibition of cancer cell metastasis in vivo. The characterization of this compound as the first non-substrate analogue inhibitor suitable for biological assays was a significant finding, suggesting it could be used to explore the diverse roles of enolase.
A pivotal 2016 study by Satani et al. challenged the initial findings by presenting evidence that this compound (ENOblock) does not inhibit the enzymatic activity of enolase in vitro. This research, conducted using three different assay methods, including 31P NMR, suggested that the previously reported inhibition might be an artifact. The authors noted that the strong UV absorbance of ENOblock could interfere with spectrophotometric assays used in the original study. While their findings did not dispute the reported biological effects of the compound, they concluded that these effects must be attributed to mechanisms other than direct inhibition of enolase's enzymatic function.
Further research has lent support to the idea of alternative mechanisms. A 2017 study investigating the effects of ENOblock in a model of type 2 diabetes proposed that the compound modulates the non-glycolytic, "moonlighting" functions of enolase. This study suggested that ENOblock induces the translocation of enolase to the nucleus, where it acts as a transcriptional repressor of genes involved in gluconeogenesis and lipid homeostasis, such as Pck-1 and Srebp-1. This proposed mechanism suggests that the therapeutic effects of this compound may be independent of its impact on enolase's glycolytic activity.
Non-Substrate Analogue Inhibitory Profile
This compound is consistently described as a non-substrate analogue inhibitor of enolase. This classification distinguishes it from inhibitors that are structurally similar to the enzyme's natural substrate.
Distinction from Substrate-Competitive Inhibitors
Substrate-competitive inhibitors typically bind to the active site of an enzyme, directly competing with the natural substrate. The effectiveness of these inhibitors can often be overcome by increasing the substrate concentration.
In contrast, this compound is proposed to be a non-competitive inhibitor. Non-competitive inhibitors bind to the enzyme at a site distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding. Consequently, the inhibition by a non-competitive inhibitor cannot be surmounted by increasing the concentration of the substrate. The initial report on this compound as a "non-substrate analogue" that "directly binds to enolase" aligns with this non-competitive inhibitory profile.
Implications for Specificity and Target Engagement
The specificity of this compound is derived from its direct binding to the enolase protein. medchemexpress.com As a nonsubstrate analogue, it occupies the enzyme's active site or an allosteric site, preventing the natural substrate from binding and catalysis from occurring. This direct engagement ensures a targeted inhibition of enolase activity. Research has demonstrated its ability to bind to both purified enolase and enolase within cell lysates, confirming its target engagement in a complex biological environment. medchemexpress.com The inhibitory concentration (IC50) for AP-III-a4 has been established at 0.576 µM, indicating potent inhibition of its target. medchemexpress.com
| Parameter | Value | Source(s) |
| Target Enzyme | Enolase | medchemexpress.com |
| Mechanism | Nonsubstrate analogue inhibitor | medchemexpress.com |
| Binding | Direct binding to enolase | medchemexpress.com |
| IC50 | 0.576 µM | medchemexpress.com |
Downstream Molecular Signaling Pathways Affected by this compound
The inhibition of enolase by this compound triggers significant alterations in several downstream signaling pathways that are critical for cell fate decisions, including survival and apoptosis.
Regulation of AKT Pathway Components
One of the key downstream consequences of this compound treatment is the downregulation of the AKT signaling pathway. The AKT pathway is a central regulator of diverse cellular processes, including cell proliferation, survival, and metabolism. Studies have shown that treatment with AP-III-a4 leads to a decreased expression of AKT, which is a negative regulator of apoptosis. medchemexpress.com By suppressing the activity of this pro-survival pathway, this compound shifts the cellular balance towards apoptosis.
Modulation of Bcl-xL Expression and Apoptotic Pathways
Corroborating its pro-apoptotic effects, this compound has been observed to decrease the expression of B-cell lymphoma-extra large (Bcl-xL). medchemexpress.com Bcl-xL is a prominent anti-apoptotic protein belonging to the BCL-2 family. These proteins act as critical gatekeepers of the mitochondrial apoptotic pathway by preventing the release of cytochrome c. By reducing the levels of Bcl-xL, this compound effectively lowers the threshold for apoptosis induction, making cells more susceptible to programmed cell death. medchemexpress.com This modulation of Bcl-xL is a critical component of the compound's ability to induce apoptosis in targeted cells.
| Downstream Protein | Effect of AP-III-a4 | Cellular Function | Source(s) |
| AKT | Decreased Expression | Pro-survival, Anti-apoptotic | medchemexpress.com |
| Bcl-xL | Decreased Expression | Anti-apoptotic | medchemexpress.com |
Interplay with YWHAZ/Parkin Axis
Recent research has uncovered a novel, non-glycolytic role for enolase 1 (ENO1) in regulating mitophagy and apoptosis through its interaction with the YWHAZ/Parkin axis. nih.govnih.gov YWHAZ, also known as 14-3-3ζ, is a signaling hub protein that interacts with key regulators of mitophagy, such as Parkin. nih.gov
Studies in multiple myeloma have demonstrated that ENO1 directly interacts with and enhances the stability of the YWHAZ protein. nih.govnih.gov This stabilization of YWHAZ by ENO1 promotes mitophagy and inhibits apoptosis, contributing to drug resistance. nih.govnih.gov Consequently, the inhibition of ENO1 by this compound is expected to disrupt the ENO1-YWHAZ interaction. This disruption would lead to the destabilization of YWHAZ, thereby impairing the downstream signaling that involves Parkin. By interfering with this axis, this compound can inhibit a mechanism that protects cancer cells from apoptosis, potentially reversing drug resistance and sensitizing them to treatment. nih.govnih.gov
Cellular and Preclinical Effects of Ap Iii A4 Hydrochloride
Impact on Cancer Cell Biology
AP-III-a4 hydrochloride exhibits a range of effects on cancer cells, from inducing cell death in hypoxic environments to inhibiting metastasis.
Induction of Hypoxia-Induced Cell Death Mechanisms
Hypoxic conditions, common in solid tumors, often lead to resistance to therapy. nih.govnih.gov this compound has been shown to preferentially induce cell death in cancer cells under hypoxic conditions. nih.govtargetmol.comselleckchem.com In a study involving HCT116 colon cancer cells, treatment with AP-III-a4 resulted in higher levels of cell death in hypoxic conditions compared to normoxic (normal oxygen) conditions. medchemexpress.com This effect is attributed to the inhibition of enolase, an enzyme crucial for glycolysis, which cancer cells heavily rely on for energy production in low-oxygen environments. nih.gov By disrupting this critical metabolic pathway, AP-III-a4 can effectively target cancer cells adapted to hypoxic microenvironments.
Inhibition of Cellular Migration and Invasion Processes
The migration and invasion of cancer cells are fundamental processes in metastasis. This compound has demonstrated the ability to inhibit these processes in a dose-dependent manner. medchemexpress.com Research has shown that it can significantly inhibit cancer cell invasion at a concentration of 0.625 μM. medchemexpress.com The inhibition of enolase by AP-III-a4 is suggested to play a role in suppressing cancer cell migration. researchgate.net
| Cell Line | Compound | Effect | Concentration | Source |
|---|---|---|---|---|
| HCT116 | This compound | Inhibition of cell migration | Dose-dependent | medchemexpress.com |
| HCT116 | This compound | Significant inhibition of cell invasion | 0.625 μM | medchemexpress.com |
Role in Modulating Cancer Cell Apoptosis
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. medchemexpress.com The mechanism behind this involves the down-regulation of key survival signaling proteins. Specifically, treatment with AP-III-a4 has been shown to decrease the expression of AKT and Bcl-xL, both of which are negative regulators of apoptosis. targetmol.comselleckchem.com By inhibiting these anti-apoptotic proteins, AP-III-a4 shifts the balance within the cancer cell towards cell death.
Preclinical Models of Cancer Metastasis (e.g., Zebrafish Xenograft Models)
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying cancer metastasis due to its genetic tractability and transparent embryos, which allow for real-time imaging of cellular processes. nih.gov In a zebrafish xenograft model using HCT116 colon cancer cells, this compound demonstrated its ability to inhibit cancer cell metastasis. targetmol.com Treatment with 10 μM of the compound resulted in reduced cancer cell dissemination. selleckchem.commedchemexpress.com These findings in a living organism provide strong preclinical evidence for the anti-metastatic potential of AP-III-a4.
| Model | Cell Line | Compound | Concentration | Observed Effect | Source |
|---|---|---|---|---|---|
| Zebrafish Xenograft | HCT116 | This compound | 10 μM | Reduced cancer cell dissemination | selleckchem.commedchemexpress.com |
Reversal of Drug Resistance (e.g., Bortezomib (B1684674) Resistance in Multiple Myeloma)
A significant challenge in cancer therapy is the development of drug resistance. Research has indicated that targeting enolase 1 (ENO1) with AP-III-a4 may be a strategy to overcome resistance to the proteasome inhibitor bortezomib in multiple myeloma. nih.gov Studies have shown that the simultaneous administration of AP-III-a4 and bortezomib to multiple myeloma cells leads to more potent cytotoxic effects and significantly higher levels of apoptosis compared to treatment with either agent alone. nih.gov This suggests that AP-III-a4 can synergize with bortezomib, potentially reversing resistance and enhancing its therapeutic efficacy both in vitro and in vivo. nih.gov The underlying mechanism involves the ENO1-YWHAZ/Parkin axis, where inhibition of ENO1 sensitizes the cancer cells to bortezomib-induced apoptosis. nih.gov
Modulation of Metabolic Pathways and Processes
This compound's primary target, enolase, is a key enzyme in glycolysis. medchemexpress.com Beyond its direct impact on this pathway, AP-III-a4 also modulates other metabolic processes. It has been shown to induce glucose uptake and inhibit the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis (the synthesis of glucose). targetmol.comselleckchem.commedchemexpress.com This dual action of promoting glucose uptake while inhibiting its synthesis can significantly alter the metabolic landscape of cancer cells. In zebrafish models, AP-III-a4 has also been observed to suppress the gluconeogenesis regulator PEPCK. medchemexpress.com
| Process | Effect of this compound | Key Enzyme/Regulator Affected | Cell/Model System | Source |
|---|---|---|---|---|
| Glucose Uptake | Induction | Not specified | Hepatocytes and kidney cells | targetmol.comselleckchem.commedchemexpress.com |
| Gluconeogenesis | Inhibition | Phosphoenolpyruvate carboxykinase (PEPCK) | Hepatocytes, kidney cells, and zebrafish | targetmol.comselleckchem.commedchemexpress.com |
Enhancement of Cellular Glucose Uptake
This compound has been observed to induce glucose uptake in hepatocytes and kidney cells. medchemexpress.com As an inhibitor of the glycolytic enzyme enolase, its influence on glucose metabolism is a key area of investigation. The compound's ability to enhance the uptake of glucose by cells suggests a potential mechanism for influencing cellular energy homeostasis.
Suppression of Phosphoenolpyruvate Carboxykinase (PEPCK) Expression
Research indicates that this compound can suppress the expression of Phosphoenolpyruvate Carboxykinase (PEPCK). medchemexpress.com PEPCK is a critical enzyme in the metabolic pathway of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. By inhibiting the expression of this enzyme, this compound may contribute to the regulation of glucose production. Studies in zebrafish have also shown that the compound suppresses this gluconeogenesis regulator. medchemexpress.com Furthermore, treatment with ENOblock has been associated with the down-regulation of PEPCK, which is known to produce anti-diabetic effects. nih.gov
| Effect | Model System | Compound |
| Suppression of PEPCK Expression | Hepatocytes and Kidney Cells | This compound |
| Suppression of PEPCK | Zebrafish | This compound |
| Down-regulation of Pck-1 | T2DM Mice | ENOblock |
Inhibition of Adipogenesis
This compound has demonstrated the ability to inhibit adipogenesis, the process of cell differentiation that results in the formation of adipocytes (fat cells). medchemexpress.com This inhibitory effect on the development of fat cells points to its potential role in modulating lipid accumulation and adipose tissue formation.
Prevention of Foam Cell Formation
The compound has also been found to inhibit the formation of foam cells. medchemexpress.com Foam cells are a hallmark of atherosclerosis and are formed when macrophages accumulate large amounts of lipid. The prevention of foam cell formation is a critical target in research aimed at mitigating the progression of atherosclerotic plaques.
Regulation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1)
Studies have shown that treatment with ENOblock is associated with the down-regulation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). nih.gov SREBP-1 is a key transcription factor that regulates the expression of genes involved in lipid biosynthesis. By down-regulating SREBP-1, this compound may exert regulatory effects on lipid homeostasis.
| Effect | Compound | Outcome |
| Down-regulation | ENOblock | Alleviation of hyperlipidemia |
Effects on Neuroinflammation and Neural Physiology
Beyond its metabolic effects, this compound has been investigated for its impact on neuroinflammatory processes and neural cell physiology.
Reduction of Neuron-Specific Enolase (NSE) Levels
In the context of acute spinal cord injury in rats, a condition associated with significant neuroinflammation, treatment with ENOblock has been shown to attenuate the marked elevation of Neuron-Specific Enolase (NSE) levels in both serum and spinal cord tissues. nih.govresearchgate.net NSE is a glycolytic enzyme found in neurons and is often used as a biomarker for neuronal damage. nih.gov The ability of ENOblock to reduce NSE levels suggests a potential role in modulating the cellular response to neural injury and the associated inflammatory cascade. nih.govnih.gov
| Effect | Model System | Compound |
| Attenuation of elevated NSE levels | Rat model of acute spinal cord injury | ENOblock |
Suppression of Neuroinflammatory Responses (e.g., in Acute Spinal Cord Injury Models)
The compound this compound, also known as ENOblock, has demonstrated significant efficacy in suppressing detrimental neuroinflammatory responses in preclinical models of acute spinal cord injury (SCI). Research indicates that its mechanism of action is closely linked to the inhibition of the glycolytic enzyme enolase, particularly the neuron-specific enolase (NSE) isoform, which becomes elevated in glial and neuronal cells following injury and is believed to trigger inflammatory cascades. nih.govnih.gov
Following acute SCI in rat models, a marked increase in NSE expression and activity is observed in both glial cells and neurons. longdom.org This elevation is associated with the secondary injury cascade, which includes a robust inflammatory response that exacerbates tissue damage. nih.govlongdom.org Treatment with this compound has been shown to attenuate the rise in both serum and tissue levels of NSE. nih.govlongdom.org This inhibition of enolase corresponds with a significant reduction in key mediators of the secondary injury phase. longdom.org
Detailed preclinical studies have revealed that the administration of this compound leads to a notable decrease in the levels of several pro-inflammatory cytokines and chemokines in the serum of SCI model rats. nih.govnih.gov Furthermore, the compound has been observed to reduce the activation of microglia and astrocytes, a process known as gliosis, which is a hallmark of the neuroinflammatory response in the injured spinal cord. nih.govlongdom.org Immunohistochemical analysis of spinal cord tissue from treated animals confirmed a decrease in gliosis, which may be a direct result of the reduction in elevated NSE. nih.gov
The therapeutic potential of this compound in mitigating secondary injury is further supported by its effect on matrix metalloproteinases (MMPs), specifically MMP-9. nih.govoaepublish.com Elevated levels of MMPs contribute to the breakdown of the extracellular matrix and promote inflammation. oaepublish.com Treatment with this compound has been shown to reduce the expression of these damaging enzymes in spinal cord tissues. nih.govnih.gov Collectively, these findings suggest that by targeting enolase, this compound can modulate the activation of glial cells and the subsequent inflammatory status, thereby reducing neuronal damage. nih.govnih.gov
Research Findings on Inflammatory Marker Reduction
The administration of this compound in a rat model of acute spinal cord injury resulted in a significant decrease in various inflammatory markers. The data below summarizes the observed changes in serum cytokine and chemokine levels following treatment.
Interactive Data Table: Effect of this compound on Serum Cytokines and Chemokines in a Rat SCI Model
| Inflammatory Marker | Effect of this compound Treatment | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Decrease | nih.govnih.govoaepublish.com |
| Interleukin-1 beta (IL-1β) | Significant Decrease | nih.govnih.govoaepublish.com |
| Interleukin-6 (IL-6) | Significant Decrease | nih.govnih.govoaepublish.com |
| Interferon gamma-induced protein 10 (IP-10) | Significant Decrease | oaepublish.com |
| Macrophage Inflammatory Protein-1 alpha (MIP-1α) | Significant Decrease | oaepublish.com |
Impact on Glial Cell Activation and Associated Factors
In addition to reducing soluble inflammatory mediators, this compound was found to impact the cellular components of the neuroinflammatory response and related enzymatic activity.
Interactive Data Table: Cellular and Enzymatic Effects of this compound in a Rat SCI Model
| Cellular/Enzymatic Factor | Effect of this compound Treatment | Reference |
| Glial Fibrillary Acidic Protein (GFAP) (Astrocyte Marker) | Decreased Expression | longdom.orgnih.gov |
| Ionized calcium-binding adapter molecule 1 (Iba1) (Microglial Marker) | Decreased Expression | longdom.orgnih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Reduced Expression | nih.govnih.govoaepublish.com |
| Neuron-Specific Enolase (NSE) | Attenuated Levels in Serum and Tissue | nih.govnih.govlongdom.org |
Synthetic Methodologies and Structure Activity Relationship Sar Studies
Approaches to the Synthesis of AP-III-a4 Hydrochloride
The synthesis of asymmetrically substituted triazines like this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product.
While the specific synthesis route for this compound is not extensively detailed in publicly available literature, it can be inferred from established chemical principles for creating trisubstituted 1,3,5-triazine (B166579) derivatives. nih.gov The core of the molecule is a 1,3,5-triazine ring, which is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
The synthesis likely involves a sequential, nucleophilic aromatic substitution of the three chlorine atoms on the cyanuric chloride precursor. nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise addition of different amine nucleophiles. The key precursors for the synthesis of AP-III-a4 would be:
Cyanuric Chloride: The starting scaffold.
4-Fluorobenzylamine: To introduce the N-(4-fluorobenzyl) group.
Cyclohexylmethanamine: To introduce the N-(cyclohexylmethyl) group.
N-(4-aminobenzyl)-2-(2-(2-aminoethoxy)ethoxy)ethan-1-amine: This complex aniline (B41778) derivative forms the third substituent, which includes an amide linkage. This precursor would likely be synthesized separately before being reacted with the dichlorotriazine intermediate.
The reaction pathway would proceed as follows:
Monosubstitution: Reaction of cyanuric chloride with the first amine nucleophile at a low temperature (e.g., 0-5 °C).
Disubstitution: The resulting dichlorotriazine is then reacted with the second amine at a slightly elevated temperature (e.g., room temperature). nih.gov
Trisubstitution: The final monochlorotriazine intermediate is reacted with the third amine, often requiring higher temperatures or prolonged reaction times to drive the reaction to completion. nih.gov
The final product is then likely converted to its hydrochloride salt for improved solubility and stability.
The synthesis of heterogeneously substituted triazines such as AP-III-a4 presents several challenges. A primary difficulty is controlling the regioselectivity of the substitutions to avoid the formation of undesired isomers. The decreasing reactivity of the triazine ring after each substitution step necessitates progressively harsher reaction conditions, such as higher temperatures. nih.gov
Furthermore, the use of sterically hindered amines can make the substitution more difficult, potentially leading to low yields. nih.gov The synthesis of the complex aniline side-chain itself is a multi-step process that requires its own optimization. Purification of the final product from starting materials, incompletely reacted intermediates, and side products can also be challenging, often requiring chromatographic methods.
Structure-Activity Relationship (SAR) of Enolase Inhibitors
AP-III-a4 was identified as the first non-substrate analog inhibitor of enolase, a key enzyme in the glycolysis pathway. nih.gov Its discovery has spurred interest in understanding the structural features that govern the activity of this class of inhibitors.
A pharmacophore model describes the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com Although a detailed pharmacophore model for AP-III-a4 is not fully elucidated, its key structural components suggest its mechanism of interaction.
Triazine Scaffold: The central 1,3,5-triazine ring acts as a rigid core, positioning the three substituents in a defined spatial orientation for interaction with the target protein.
Substituent Diversity: The molecule possesses three distinct substituents: a (4-fluorobenzyl) group, a (cyclohexylmethyl) group, and a flexible aniline-amide tail. This diversity allows the molecule to probe different binding pockets within the enzyme, likely involving hydrophobic and aromatic interactions.
Hydrogen Bonding Moieties: The secondary amine linkers and the amide group in the side chain provide hydrogen bond donor and acceptor sites, which can form crucial interactions with amino acid residues in the enzyme's binding site.
It is noteworthy that while initially reported as a direct enolase inhibitor, a subsequent study has suggested its mechanism may be indirect, a point of ongoing investigation. caymanchem.com
The relationship between a molecule's structure and its activity is fundamental to drug design. For enolase inhibitors, even minor structural changes can significantly impact binding and potency.
Side-Chain Modifications: SAR studies on other inhibitor classes have shown the importance of specific side chains. For instance, in a series of renin inhibitors, the combination of specific residues at different positions was found to be critical for potency, indicating interaction with a large hydrophobic core on the enzyme. nih.gov Similarly, modifying the benzyl, cyclohexyl, or the extended amide-containing side chain of AP-III-a4 would likely alter its binding affinity and selectivity.
Table 1: SAR Insights from Related Inhibitor Classes
| Inhibitor Class | Structural Feature Modified | Impact on Activity | Reference |
|---|---|---|---|
| Renin Inhibitors | Combination of residues at P1, P3, P4 | Important for potency, suggesting a large hydrophobic binding core. | nih.gov |
| Phenothiazine Derivatives | Molecular Volume | Increased molecular volume correlated with increased inhibition of BuChE, highlighting the importance of inhibitor size relative to the enzyme's active site. | nih.gov |
AP-III-a4 exhibits a range of biological effects that are directly linked to its chemical structure, enabling it to modulate key cellular pathways. It is reported to have an IC₅₀ of 0.576 µM for enolase. caymanchem.comtargetmol.com
The compound has been shown to induce cell death, particularly under hypoxic conditions, and to inhibit cancer cell migration and invasion. nih.govtargetmol.com This activity is attributed to its ability to down-regulate signaling proteins such as AKT and the anti-apoptotic protein Bcl-xL. targetmol.com In head and neck cancer cells, AP-III-a4 was found to inhibit the expression of ENO2 in a dose-dependent manner. nih.gov Furthermore, AP-III-a4 influences glucose metabolism by inhibiting phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. targetmol.com
These diverse cellular activities stem from the unique combination of a rigid triazine core and functionally diverse side chains, which allow AP-III-a4 to interact with enolase and potentially other cellular targets, leading to the observed downstream effects on cell survival, migration, and metabolism.
Table 2: Correlation of AP-III-a4 Structure with Cellular Activity
| Cellular Activity | Mediating Pathway/Effect | Structural Rationale | References |
|---|---|---|---|
| Inhibition of Cancer Cell Migration & Invasion | Down-regulation of AKT and Bcl-xL expression. | The inhibitor's structure allows it to interfere with enolase's non-glycolytic functions, impacting signaling pathways that control cell motility and survival. | nih.govtargetmol.com |
| Induction of Cell Death in Hypoxia | Inhibition of enolase activity. | Under hypoxia, cancer cells are highly dependent on glycolysis. Inhibiting enolase disrupts this pathway, leading to cell death. | nih.govtargetmol.com |
| Inhibition of Gluconeogenesis | Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK) expression. | Affects glucose homeostasis, demonstrating a role for enolase in metabolic regulation beyond glycolysis. | targetmol.com |
| Inhibition of ENO2 Expression | Dose-dependent reduction in HNSCC cells. | Specific interaction with the ENO2 isoform, leading to its reduced expression and suppression of cell proliferation. | nih.gov |
Design of Analogs and Derivative Compounds
The discovery of AP-III-a4 spurred further research into designing analog and derivative compounds to improve its efficacy and pharmacokinetic properties. These studies are pivotal in the journey from a lead compound to a viable drug candidate.
Strategies for Enhancing Potency and Selectivity
A primary goal in the development of enolase inhibitors is to enhance their potency and selectivity, particularly for the ENO2 isoform, which is often overexpressed in cancer cells, over the ENO1 isoform found in normal tissues. This selectivity is key to minimizing off-target effects.
One successful strategy involved modifying the core structure of enolase inhibitors. For instance, research on phosphonate (B1237965) inhibitors, which are structurally similar to the natural substrate, has shown that altering the ring size of the molecule can significantly impact selectivity. The natural phosphonate antibiotic SF2312, a potent pan-enolase inhibitor, served as a starting point. medchemexpress.comnih.gov By expanding its five-membered ring to a six-membered ring, researchers developed HEX, a compound with a notable preference for ENO2 over ENO1. nih.gov
Further modifications, such as the addition of pivaloyloxymethyl (POM) groups to create POMHEX, were employed to improve cell permeability. medchemexpress.comnih.gov This pro-drug approach led to a more than 40-fold increase in potency compared to the parent compound HEX in cell-based assays. nih.gov These studies underscore the importance of scaffold modification and pro-drug strategies in enhancing the therapeutic potential of enolase inhibitors.
Table 1: Comparison of Enolase Inhibitors
| Compound | Type | Target(s) | IC50/Ki | Key Feature |
|---|---|---|---|---|
| AP-III-a4 (ENOblock) | Non-substrate analog | Enolase | IC50: 0.576 µM medchemexpress.commedchemexpress.comglpbio.com | First non-substrate analog inhibitor. glpbio.com |
| SF2312 | Phosphonate antibiotic | Pan-enolase (ENO1/ENO2) | IC50: 37.9 nM (ENO1), 42.5 nM (ENO2) medchemexpress.com | Natural, highly potent inhibitor. nih.gov |
| HEX | Synthetic phosphonate | ENO2 selective | Ki: 269.4 nM (ENO1), 74.4 nM (ENO2) medchemexpress.com | Increased ring size for isoform selectivity. nih.gov |
| POMHEX | Pro-drug of HEX | ENO2 selective | Low nanomolar potency in cells medchemexpress.comnih.gov | Enhanced cell permeability. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Exploration of Novel Scaffolds with Enolase Inhibitory Activity
The quest for improved enolase inhibitors has also led to the exploration of entirely new chemical scaffolds. The limitations of initial lead compounds, such as phosphonates which can have poor cell penetration, drive the search for novel structures with better drug-like properties.
The development of AP-III-a4 itself represents a significant step in this direction, being the first non-substrate analog inhibitor of enolase. glpbio.com Its unique structure, distinct from the enzyme's natural substrate, opens up new avenues for inhibitor design. The core structure of AP-III-a4 is based on a complex substituted triazine ring system. caymanchem.com
Research in medicinal chemistry continues to explore diverse heterocyclic systems and other molecular frameworks that can effectively bind to the active site of enolase. The aim is to identify scaffolds that not only exhibit high inhibitory activity but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The insights gained from the SAR of compounds like AP-III-a4 and the phosphonate series are instrumental in guiding these explorations.
Table 2: Investigated Chemical Scaffolds for Enolase Inhibition
| Scaffold Class | Example Compound(s) | Rationale for Exploration |
|---|---|---|
| Substituted Triazines | AP-III-a4 (ENOblock) | Novel non-substrate analog scaffold. glpbio.comcaymanchem.com |
| Phosphonates | SF2312, HEX, POMHEX | Mimics the transition state of the natural substrate. nih.govnih.gov |
| Anilinoquinazolines | N/A (General kinase inhibitor scaffold) | A versatile scaffold known for inhibiting ATP-binding sites in kinases, with potential for adaptation to other enzyme targets. nih.gov |
| Piperidines | Derivatives of N-(4-piperidinyl)-N-phenylamides | A common scaffold in medicinal chemistry, offering synthetic tractability and opportunities for diverse substitutions. google.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Ap Iii A4 Hydrochloride As a Research Tool and Future Directions
Utility in Probing Enolase Function and Associated Biological Processes
Enolase is a crucial metalloenzyme best known for its role in the glycolytic pathway, where it catalyzes the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate (B93156), the penultimate step in glycolysis. nih.govnih.gov This enzyme is highly conserved and present in all tissues and organisms that utilize glycolysis. medchemexpress.com Beyond its canonical function in metabolism, enolase is a multifunctional protein. For instance, α-enolase (ENO1) can be expressed on the surface of various cells, where it functions as a plasminogen receptor, playing a role in processes like tissue invasion and inflammatory responses. nih.govnih.gov
AP-III-a4 hydrochloride serves as a critical tool for investigating these diverse functions. By inhibiting enolase activity, researchers can observe the downstream consequences and thereby clarify the enzyme's role in specific biological contexts. medchemexpress.com The ability of AP-III-a4 to directly bind to enolase allows for the specific interrogation of its functions, distinguishing them from other metabolic enzymes. medchemexpress.commedchemexpress.com This has been instrumental in studying cellular processes that are heavily dependent on glycolysis, as well as the non-glycolytic "moonlighting" functions of enolase.
Contributions to Understanding Cancer Metabolism and Hypoxia
The metabolism of cancer cells is fundamentally different from that of normal cells, a phenomenon famously described by Otto Warburg. Cancer cells often exhibit increased glycolysis even in the presence of oxygen, a state known as aerobic glycolysis or the "Warburg effect". nih.gov This metabolic reprogramming supports rapid proliferation by providing not only ATP but also essential building blocks for macromolecules. nih.gov Enolase, as a key glycolytic enzyme, is frequently upregulated in various cancers and is considered a critical component of the tumor metabolic machinery. nih.gov
Hypoxia, or low oxygen availability, is a common feature of the solid tumor microenvironment and a key driver of the glycolytic phenotype through the activation of hypoxia-inducible factors (HIFs). nih.govnih.govyoutube.com this compound has been particularly valuable in this context. Research has shown that it can induce higher levels of cell death in cancer cells under hypoxic conditions compared to normal oxygen levels (normoxia). medchemexpress.commedchemexpress.com
By inhibiting enolase, this compound disrupts the metabolic adaptations that allow cancer cells to thrive. Studies have demonstrated that the compound inhibits cancer cell viability, migration, and invasion. medchemexpress.comglpbio.com This is achieved, in part, by downregulating key survival signaling pathways, such as those involving AKT and the anti-apoptotic protein Bcl-xL. medchemexpress.comglpbio.com These findings underscore the therapeutic potential of targeting enolase and have solidified the understanding of its importance in cancer progression.
| Cell Line | Cancer Type | Observed Effects of this compound | Source |
|---|---|---|---|
| HCT116 | Colon Cancer | Inhibited cell viability in a dose-dependent manner; induced cell death under hypoxia; inhibited migration and invasion. | medchemexpress.commedchemexpress.comglpbio.com |
| NCI-H929 | Multiple Myeloma | Inhibited cell proliferation. | glpbio.com |
| PAMC-82, SNU16 | Gastric Cancer | Reduced glycolysis levels (glucose consumption and lactic acid production). | medkoo.com |
Insights into Metabolic Disorders and Glucose Homeostasis Research
The role of enolase is central to glucose metabolism, not only through glycolysis but also by its interplay with gluconeogenesis, the pathway for synthesizing glucose. apexbt.com this compound has provided significant insights into how enolase inhibition affects systemic glucose regulation. medkoo.com
Research has shown that this compound can induce glucose uptake in liver and kidney cells. medchemexpress.commedchemexpress.com Concurrently, it inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. medchemexpress.commedchemexpress.comadipogen.com This dual action—promoting glucose uptake while suppressing its production—highlights a potential therapeutic avenue for conditions characterized by hyperglycemia, such as type 2 diabetes. adipogen.com
Studies in animal models have reinforced these findings. In diabetic mice, treatment with the inhibitor led to reduced hyperglycemia and hyperlipidemia. adipogen.com Furthermore, in a zebrafish model, this compound inhibited adipogenesis (fat cell formation) and foam cell formation, processes linked to metabolic disorders. medchemexpress.comtargetmol.com These results demonstrate that enolase has a previously underappreciated role in glucose homeostasis and that its inhibition can produce beneficial anti-diabetic effects. medkoo.comadipogen.com
| Model System | Key Findings with this compound | Source |
|---|---|---|
| Hepatocytes and Kidney Cells (in vitro) | Induced glucose uptake and inhibited PEPCK expression. | medchemexpress.commedchemexpress.com |
| H9c2 Cells (in vitro) | Markedly reduced glucose and lactate (B86563) levels. | glpbio.com |
| Diabetic Mice (in vivo) | Reduced hyperglycemia, hyperlipidemia, and blood enolase activity. | adipogen.com |
| Zebrafish (in vivo) | Inhibited adipogenesis and foam cell formation; induced glucose uptake and inhibited PEPCK expression. | medchemexpress.comtargetmol.com |
Future Research Avenues for Investigating this compound
While this compound has already proven to be a valuable research tool, several avenues for future investigation remain. These include clarifying its precise mechanism of action, utilizing advanced preclinical models for more robust evaluation, and exploring its role in the burgeoning field of immunometabolism.
There is some debate regarding the precise mechanism of this compound. While it was initially characterized as a direct inhibitor of enolase's catalytic activity, with a reported half-maximal inhibitory concentration (IC50) of 0.576 μM, subsequent research has presented a more nuanced picture. medchemexpress.comselleckchem.com Some studies suggest that the compound, also termed ENOblock, may not inhibit the glycolytic activity of enolase directly but instead alters its cellular localization. adipogen.comwikipedia.org This change in location could interfere with enolase's non-glycolytic functions, such as its role in gene transcription. wikipedia.org However, other analyses have indicated that ENOblock does inhibit enolase activity in biological settings like cells and animal tissues. wikipedia.org Future research should aim to resolve this discrepancy, perhaps by using advanced structural biology and cell imaging techniques to precisely map the interaction between this compound and enolase isoforms and to track the enzyme's activity and localization in real-time within the cell.
To date, this compound has been studied in various preclinical models, including cancer cell lines, zebrafish xenografts, and mouse xenograft models. medchemexpress.commedchemexpress.comglpbio.com While these models have been crucial for initial characterization, moving forward will require more sophisticated systems that better recapitulate human disease. mdpi.com
Advanced preclinical models such as patient-derived xenografts (PDXs), which involve implanting patient tumor tissue directly into immunodeficient mice, offer a platform with higher fidelity to the original tumor's genetic and histological characteristics. nih.govnih.gov Similarly, three-dimensional (3D) organoid cultures derived from patient tumors can better mimic the tumor microenvironment and cellular heterogeneity. mdpi.com Utilizing these models would allow for more rigorous testing of this compound's efficacy and specificity across a diverse range of patient-derived cancers. Genetically engineered mouse models (GEMMs), which develop tumors with specific genetic drivers, could also be employed to study the compound's effectiveness in specific molecular subtypes of cancer and to investigate potential mechanisms of resistance. nih.gov
Immunometabolism is an emerging field that studies the interplay between metabolic pathways and immune system function. nih.gov Immune cells undergo significant metabolic reprogramming during activation to meet the energetic and biosynthetic demands of mounting an immune response. nih.gov Given enolase's central role in metabolism, its inhibition could have profound effects on immune cell function.
The surface expression of α-enolase on immune cells, where it can act as a plasminogen receptor, suggests a direct role in modulating immune and inflammatory processes. nih.gov Intriguingly, one study found that this compound reduced neuron-specific enolase (NSE) levels and suppressed neuroinflammation in an acute spinal cord injury model in rats. adipogen.com This finding provides a direct link between enolase inhibition and the modulation of inflammatory responses. Future research should explore how this compound affects the metabolic fitness and function of various immune cell populations, such as T cells and macrophages, both in the context of cancer and in inflammatory or autoimmune disorders. This could open up entirely new applications for this versatile research compound. medchemexpress.com
Development of Advanced Analogues for Specific Research Applications
The development of advanced analogues of a lead compound like this compound is a critical step in the progression of chemical biology and drug discovery. The primary objectives of creating such analogues are to enhance desirable properties such as potency, selectivity, and metabolic stability, or to introduce new functionalities that enable novel research applications. While extensive research on the development of advanced analogues of this compound is not yet widely published, the principles of medicinal chemistry provide a clear framework for future directions in this area.
Rationale for Analogue Development:
The impetus for designing and synthesizing analogues of this compound stems from the desire to refine its utility as a research tool. Potential areas for improvement include:
Enhanced Potency: Increasing the inhibitory activity of the compound against enolase would allow researchers to use lower concentrations, potentially reducing off-target effects and providing a clearer understanding of the consequences of enolase inhibition.
Improved Selectivity: Enolase exists in different isoforms (e.g., ENO1, ENO2, ENO3), which are expressed in a tissue-specific manner. Developing analogues with greater selectivity for a particular isoform would be invaluable for dissecting the specific roles of each in health and disease. For instance, an ENO2-selective inhibitor could be particularly useful in studying certain types of cancer where this isoform is overexpressed. nih.gov
Modified Physicochemical Properties: Altering the structure of this compound could improve its solubility, cell permeability, and metabolic stability. This would enhance its effectiveness in cell-based assays and in vivo studies.
Introduction of Reporter Moieties: The incorporation of fluorescent tags or biotin (B1667282) labels into the structure of this compound would create powerful tools for biochemical and imaging studies. These modified analogues could be used to visualize the subcellular localization of enolase, to study its interactions with other proteins, and to develop novel diagnostic assays.
Strategies for Analogue Synthesis and Evaluation:
The creation of an analogue library of this compound would likely involve systematic modifications to its chemical scaffold. Key strategies would include:
Structure-Activity Relationship (SAR) Studies: A foundational approach in medicinal chemistry, SAR studies involve synthesizing a series of related compounds with specific structural modifications and evaluating their biological activity. This allows researchers to identify the key chemical features responsible for the compound's effects and to guide the design of more potent and selective molecules.
Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties. The goal is to improve the compound's pharmacological properties without significantly altering its interaction with the target protein.
Computational Modeling: In silico techniques, such as molecular docking and dynamics simulations, can be used to predict how different structural modifications will affect the binding of this compound to enolase. This can help to prioritize the synthesis of the most promising analogues.
Once synthesized, these novel analogues would be subjected to a battery of in vitro and in vivo tests to characterize their properties.
Table 1: Potential Research Applications of Advanced this compound Analogues
| Analogue Type | Potential Research Application |
| Highly Potent Analogue | Investigation of the downstream effects of complete enolase inhibition at low concentrations. |
| Isoform-Selective Analogue | Elucidation of the specific functions of ENO1, ENO2, and ENO3 in different cell types and disease models. |
| Fluorescently Labeled Analogue | Real-time imaging of enolase dynamics and localization within living cells. |
| Biotinylated Analogue | Affinity purification of enolase-interacting proteins to uncover novel biological pathways. |
| Metabolically Stable Analogue | Long-term in vivo studies to investigate the chronic effects of enolase inhibition. |
The development of such advanced analogues of this compound holds the promise of providing the research community with a more sophisticated and versatile toolkit for probing the complex biology of enolase. These next-generation chemical probes would not only deepen our understanding of fundamental cellular processes but could also pave the way for the development of novel therapeutic strategies for a range of human diseases.
Q & A
Q. What is the mechanism of action of AP-III-a4 hydrochloride, and how does it inhibit enolase activity?
this compound is a non-substrate analogue enolase inhibitor that directly binds to the enzyme, disrupting its catalytic activity. Its IC50 value for enolase inhibition is 0.576 µM . This binding suppresses glycolytic flux, impacting cellular energy metabolism. In cancer models, this inhibition correlates with reduced HCT116 cell viability (dose-dependent), apoptosis induction, and suppression of metastasis in zebrafish . For diabetes research, it enhances glucose uptake in hepatocytes and kidney cells by downregulating phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis .
Q. What are the recommended concentrations and solvent systems for in vitro studies with this compound?
- Stock solutions : Prepare at 10 mM in DMSO (solubility: 53 mg/mL) or 12.5 mg/mL in water .
- Working concentrations : For HCT116 cells, use 0–10 µM (24–48 h exposure) to observe dose-dependent effects on viability and migration .
- Note : Prolonged DMSO exposure can affect cell health; keep final solvent concentration ≤0.1% .
Q. Which experimental models are validated for studying this compound’s anticancer and antidiabetic effects?
- In vitro :
- Cancer : HCT116 colon carcinoma cells for migration/invasion assays and apoptosis (Annexin V-FITC detection) .
- Diabetes : Primary hepatocytes or kidney cells for glucose uptake (measured via radiolabeled 2-deoxyglucose) and PEPCK expression (qRT-PCR/Western blot) .
- In vivo :
- Zebrafish xenograft models for metastasis inhibition .
- Rodent models : Use dose conversion tables (e.g., Km coefficients) to translate in vitro doses to animal equivalents (Table 1) .
Table 1 : Dose Conversion Based on Body Surface Area (BSA)
| Species | Weight (kg) | BSA (m²) | Km Factor |
|---|---|---|---|
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Human | 60 | 1.6 | 37 |
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response data for this compound across different cell lines?
Discrepancies may arise from variations in enolase isoform expression (e.g., ENO1 vs. ENO2) or glycolytic dependency of cell lines. To address this:
- Perform isoform-specific siRNA knockdown to identify enolase dependency .
- Measure intracellular lactate/pyruvate ratios to confirm glycolytic inhibition .
- Validate target engagement using thermal shift assays to confirm enolase binding .
Q. What experimental controls are critical when assessing this compound’s off-target effects in metabolic studies?
- Negative control : Use a structurally similar but inactive enolase inhibitor (e.g., α-enolase substrate analogues).
- Positive control : Compare with known enolase inhibitors like ENOblock derivatives .
- Rescue experiments : Supplement cells with phosphoenolpyruvate (PEP) to bypass enolase inhibition and confirm on-target effects .
Q. How can in vivo dosing regimens be optimized to balance efficacy and toxicity?
- Start with 10 mg/kg (mouse equivalent) based on zebrafish studies , then adjust using BSA conversion (Table 1).
- Monitor toxicity via serum markers (e.g., ALT/AST for hepatotoxicity) and histopathology of high-metabolism organs (liver, kidney) .
- For chronic studies, consider intermittent dosing to avoid cumulative DMSO toxicity .
Q. What methodologies are recommended for quantifying this compound’s impact on gluconeogenesis?
- In vitro : Measure PEPCK and glucose-6-phosphatase (G6Pase) mRNA/protein levels in hepatocytes treated with AP-III-a4 (10 µM, 24 h) .
- In vivo : Use pyruvate tolerance tests in fasted rodents to assess hepatic glucose output suppression .
Data Interpretation and Validation
Q. How should researchers validate the specificity of this compound in enolase inhibition assays?
- Perform catalytic activity assays with recombinant enolase isoforms (ENO1, ENO2) to confirm isoform selectivity .
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity .
Q. What statistical approaches are suitable for analyzing dose-dependent apoptosis data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
